molecular formula C₁₀H₁₁ClN₄O₅ B1140448 8-Chloroinosine CAS No. 116285-77-9

8-Chloroinosine

Cat. No. B1140448
CAS RN: 116285-77-9
M. Wt: 302.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroinosine (8-CI) is an analog of the nucleoside inosine (I), which is a naturally occurring nucleoside found in all organisms. 8-CI is a modified form of I, with the addition of a chlorine atom at the 8th position in the ribose ring. 8-CI has a variety of applications in scientific research, and is used in biochemical and physiological studies.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : 8-Chloroinosine (8-Cl-I) is a major metabolite of 8-chloroadenosine (8-Cl-A). In dogs, 8-Cl-A rapidly metabolizes to form its major metabolites, 8-chloroadenine (8-Cl-Ad) and 8-Cl-I, with 8-Cl-Ad appearing in many tissues but not 8-Cl-A and 8-Cl-I (Wang et al., 2000).

  • Growth Inhibition in Glioma Cells : 8-Chloroadenosine, a metabolite of 8ClcAMP, inhibits the proliferation of human glioma cells more potently than 8ClcAMP itself. The presence of adenosine deaminase, which converts 8-chloroadenosine into this compound, negates this inhibitory effect, suggesting the importance of this compound in this process (Langeveld et al., 1992).

  • Effect on Protein Kinase in Lung Cells : The presence of adenosine deaminase, which converts 8-chloroadenosine to this compound, prevents growth inhibition by 8-Cl-cAMP and the diminution of PKA I in lung cells, indicating the significant role of this compound in modulating cellular growth and enzyme levels (Lange-Carter et al., 1993).

  • Induction of Apoptosis in MOLT-4 Cells : 8-Chloroadenosine (8CA) is capable of inhibiting the cell growth in vitro of various cancer cells including the induction of apoptosis in the human MOLT-4 cell line. The role of this compound as a metabolite in this process is significant (Wang et al., 1997).

  • Autophagic Cell Death in Breast Cancer Cells : 8-Cl-Ado metabolism results in depletion of endogenous ATP and subsequently induces the phosphorylation and activation of AMPK, leading to autophagy induction in breast cancer cells. The conversion of 8-chloroadenosine to this compound could impact this pathway (Stellrecht et al., 2014).

  • Plasma and Cellular Pharmacology in Mice and Rats : The study of 8-Cl-Ado in rodents shows its metabolic fate in plasma or circulating cells. This includes its conversion to 8-Cl-Inosine (8-Cl-Ino) and the intracellular accumulation of cytotoxic 8-Cl-ATP (Gandhi et al., 2002).

  • Inhibition of ATP Synthase : 8-Cl-ADP and 8-Cl-ATP, which are related to this compound, interfere with ATP synthase, a key enzyme in ATP production. This inhibition can impact cellular energy metabolism and has implications for the treatment of chronic lymphocytic leukemia (Chen et al., 2009).

properties

IUPAC Name

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPMUQKCJYNROP-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the role of 8-chloroinosine in the context of 8-Cl-cAMP's effects on cell growth?

A: Research suggests that this compound is a product of 8-chloroadenosine deamination by the enzyme adenosine deaminase (ADA). Studies have demonstrated that ADA can completely prevent the growth inhibitory effect of both 8-Cl-cAMP and 8-chloroadenosine on mouse lung epithelial cells. [] This suggests that 8-chloroadenosine, not this compound, is the active metabolite responsible for the observed growth inhibition. [, ] Essentially, this compound is considered an inactive byproduct in the metabolic pathway.

Q2: How does 8-chloroadenosine, the precursor to this compound, exert its effects on cell growth and protein kinase A (PKA)?

A: 8-chloroadenosine, formed from the breakdown of 8-Cl-cAMP, demonstrates significant growth inhibitory effects on various cell lines, including human glioma cells and mouse lung epithelial cells. [, ] This effect appears to be independent of intracellular cyclic AMP (cAMP) levels, indicating a mechanism distinct from typical cAMP-mediated pathways. [, ] Interestingly, 8-chloroadenosine specifically targets PKA type I (PKA I) by decreasing the protein levels of its regulatory (RI) and catalytic (C) subunits. Furthermore, it impacts PKA subunit mRNA expression, leading to decreased Cα mRNA and increased RIIα mRNA, while RIα mRNA levels remain unchanged. [] This selective downregulation of PKA I is thought to contribute to the growth inhibitory effects of 8-chloroadenosine.

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